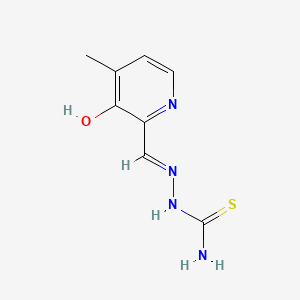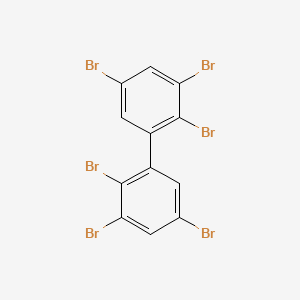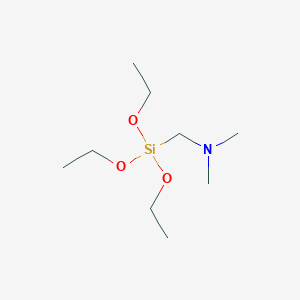
3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of pyridinecarboxaldehyde and thiosemicarbazone, and it has been studied for its potential anticancer, antimicrobial, and antiviral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone typically involves the condensation reaction between 3-Hydroxy-4-methylpyridine-2-carboxaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Research has shown its potential as an anticancer agent, particularly in targeting specific cancer cell lines. It also shows promise in antiviral therapies.
Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to its ability to inhibit the MAPK signaling pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also forms complexes with metal ions, which can enhance its biological activity.
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone can be compared with other similar compounds, such as:
- 3-Hydroxy-2-formylpyridine N(4)-methylthiosemicarbazone
- 3-Hydroxy-2-formylpyridine N(4)-pyrrolidinyl thiosemicarbazone
These compounds share similar structural features and biological activities but differ in their specific substituents and resulting properties. The unique combination of the hydroxy and methyl groups in this compound contributes to its distinct chemical behavior and enhanced biological activity.
Propriétés
Numéro CAS |
51984-35-1 |
|---|---|
Formule moléculaire |
C8H10N4OS |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
[(E)-(3-hydroxy-4-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4OS/c1-5-2-3-10-6(7(5)13)4-11-12-8(9)14/h2-4,13H,1H3,(H3,9,12,14)/b11-4+ |
Clé InChI |
CLZAHASUZHYBKE-NYYWCZLTSA-N |
SMILES isomérique |
CC1=C(C(=NC=C1)/C=N/NC(=S)N)O |
SMILES canonique |
CC1=C(C(=NC=C1)C=NNC(=S)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)


![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)
![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)




![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
